3-Thiaoctanoyl-coenzyme A

Beschreibung

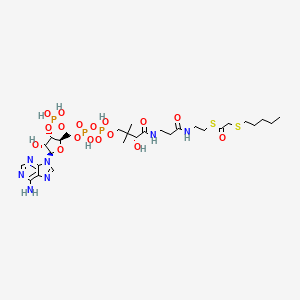

Structure

2D Structure

Eigenschaften

Molekularformel |

C28H48N7O17P3S2 |

|---|---|

Molekulargewicht |

911.8 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-pentylsulfanylethanethioate |

InChI |

InChI=1S/C28H48N7O17P3S2/c1-4-5-6-10-56-13-19(37)57-11-9-30-18(36)7-8-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |

InChI-Schlüssel |

JMFXDZKFFYUOAN-SVHODSNWSA-N |

SMILES |

CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomerische SMILES |

CCCCCSCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Biochemical Pathways of 3 Thiaoctanoyl Coenzyme a Metabolism

Generation and Interconversion of 3-Thiaoctanoyl-Coenzyme A

The formation of this compound involves the convergence of precursor pathways that supply its two core components: Coenzyme A and a thia-fatty acid.

Precursor Pathways and Analog Biosynthesis

Coenzyme A (CoA) is an essential cofactor in all known organisms, central to metabolism. wikipedia.org Its own biosynthesis is a multi-step process beginning with the phosphorylation of pantothenate (vitamin B5) by the enzyme pantothenate kinase. wikipedia.org This is followed by the addition of a cysteine molecule and subsequent enzymatic steps to produce the final CoA molecule. wikipedia.org

This compound is classified as a medium-chain fatty acyl-CoA. nih.gov Its specific structure arises from the formal condensation of the thiol group of coenzyme A with the carboxyl group of (pentylsulfanyl)acetic acid. nih.gov This creates the characteristic thia-fatty acid chain where a sulfur atom replaces the third carbon (C3) from the carbonyl group of a standard octanoyl chain.

Enzymatic Steps Leading to this compound Formation

The formation of a thioester bond between a fatty acid and Coenzyme A is an activation step essential for its metabolism. This reaction is typically catalyzed by a family of enzymes known as acyl-CoA synthetases or CoA ligases. These enzymes utilize the energy from ATP hydrolysis to link the carboxyl group of a fatty acid to the sulfhydryl group of Coenzyme A, preparing the fatty acid for processes like beta-oxidation. While specific enzymes for the synthesis of 3-Thiaoctanoyl-CoA are not detailed in the provided context, this general mechanism is the established pathway for activating fatty acids and their analogs.

Beta-Oxidation of this compound: A Mechanistic Perspective

3-Thiaoctanoyl-CoA serves as a crucial substrate analog for studying the mechanism of mitochondrial fatty acid beta-oxidation. nih.gov This catabolic process breaks down fatty acyl-CoA molecules in a four-step cycle to produce acetyl-CoA, NADH, and FADH2. nih.govwikipedia.org The presence of the sulfur atom at the C3 position in 3-Thiaoctanoyl-CoA provides unique insights into the enzymatic reactions. nih.gov

Dehydrogenation Reactions Involving this compound

The initial step of beta-oxidation is the dehydrogenation of the fatty acyl-CoA at the α (C2) and β (C3) positions. drugbank.comabcam.com This reaction is catalyzed by a family of flavoenzymes called acyl-CoA dehydrogenases. d-nb.info For medium-chain length substrates like 3-Thiaoctanoyl-CoA, the primary enzyme is medium-chain acyl-CoA dehydrogenase (MCAD). nih.govnih.gov

When 3-Thiaoctanoyl-CoA binds to MCAD, the enzyme abstracts a proton from the alpha-carbon. nih.govrcsb.org This leads to the formation of a stable, intense charge-transfer complex between the deprotonated substrate (an enolate) and the oxidized flavin (FAD) cofactor of the enzyme. nih.govrcsb.orgnih.gov This complex is considered a transition-state analog, simulating a key intermediate in the catalytic cycle. nih.govrcsb.org The interaction with the enzyme's active site significantly stabilizes the negative charge on the substrate, which is a crucial aspect of catalysis. rcsb.org The product of this step is a trans-2-enoyl-CoA analog, and the reducing equivalents are transferred to FAD, forming FADH2. wikipedia.orgdrugbank.com

Hydration of Enoyl-Thia-Coenzyme A Intermediates

Following dehydrogenation, the resulting trans-2-enoyl-thia-CoA intermediate undergoes hydration. This second step of beta-oxidation is catalyzed by the enzyme enoyl-CoA hydratase. abcam.comwikipedia.org The enzyme facilitates the addition of a water molecule across the newly formed double bond between C2 and C3. abcam.comlibretexts.org This reaction stereospecifically forms a 3-hydroxyacyl-CoA intermediate. nih.govebi.ac.uk In the context of 3-Thiaoctanoyl-CoA metabolism, this step would yield a 3-hydroxy-thia-coenzyme A species. nih.gov The mechanism involves two glutamate (B1630785) residues in the active site that position a water molecule for nucleophilic attack on the β-carbon of the substrate. wikipedia.org

Oxidation of Hydroxy-Thia-Coenzyme A Species

The third step in the beta-oxidation spiral is the oxidation of the hydroxyl group on the C3 carbon. wikipedia.orglibretexts.org This reaction is catalyzed by 3-L-hydroxyacyl-CoA dehydrogenase, an enzyme that uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an electron acceptor. nih.govwikipedia.org The enzyme converts the 3-hydroxy-thia-coenzyme A intermediate into a 3-keto-thiaoctanoyl-CoA. nih.govopenaccessjournals.com This oxidation generates a molecule of NADH, which carries electrons to the respiratory chain for ATP synthesis. abcam.com The final step, not covered in the outline, would be the thiolytic cleavage of the 3-ketoacyl-CoA by a thiolase, releasing acetyl-CoA and a shortened thia-acyl-CoA. nih.govwikipedia.org

Data Tables

Table 1: Key Enzymes in the Beta-Oxidation of this compound

| Enzyme | Catalytic Step | Function |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 1. Dehydrogenation | Catalyzes the initial oxidation, removing hydrogens from C2 and C3 to form a double bond and a charge-transfer complex with the thia-substrate. nih.govrcsb.org |

| Enoyl-CoA Hydratase | 2. Hydration | Adds a molecule of water across the trans-2 double bond to form a 3-hydroxy-thia-coenzyme A intermediate. abcam.comwikipedia.org |

| 3-L-Hydroxyacyl-CoA Dehydrogenase | 3. Oxidation | Oxidizes the 3-hydroxyl group to a keto group, generating NADH. nih.govwikipedia.org |

Thiolytic Cleavage to Yield Acetyl-Coenzyme A and Shorter Thia Chains

The metabolic breakdown of this compound culminates in a critical enzymatic step known as thiolytic cleavage. This reaction is the final stage of each cycle of β-oxidation and is essential for the production of acetyl-CoA, a key molecule in cellular energy production. ontosight.aiwikipedia.org The substrate for this reaction is the 3-keto derivative, 3-ketothiaoctanoyl-CoA, which is formed in the preceding oxidation step of the β-oxidation pathway. ontosight.ai

The cleavage is catalyzed by the enzyme β-ketothiolase. wikipedia.orglibretexts.org This enzyme facilitates the nucleophilic attack of a new molecule of coenzyme A on the β-keto carbon (C3) of 3-ketothiaoctanoyl-CoA. wikipedia.org This process breaks the bond between the alpha (C2) and beta (C3) carbons, resulting in the release of a two-carbon unit in the form of acetyl-CoA. wikipedia.orglibretexts.org The remaining portion of the original molecule is a new acyl-CoA, which is two carbons shorter than the starting thia fatty acid chain. ontosight.aiwikipedia.org

This newly formed, shorter thia-acyl-CoA then re-enters the β-oxidation spiral for further cycles of degradation until the entire thia fatty acid chain is converted into acetyl-CoA molecules. wikipedia.orgabcam.com The acetyl-CoA produced can then enter the citric acid cycle for the generation of ATP. ontosight.aiabcam.com The enzyme responsible for this cleavage, 3-ketoacyl-CoA thiolase, plays a significant role in fatty acid β-oxidation within peroxisomes and prefers medium-chain length 3-oxoacyl-CoAs as substrates. uniprot.org

| Reactant | Enzyme | Products | Metabolic Pathway |

| 3-Ketothiaoctanoyl-CoA | β-Ketothiolase | Acetyl-CoA, Shorter thia-acyl-CoA | β-Oxidation |

Subcellular Compartmentalization of this compound Metabolism

The metabolism of fatty acids, including thia fatty acids like this compound, is a highly compartmentalized process, primarily occurring within two key subcellular organelles: mitochondria and peroxisomes. ontosight.aifrontiersin.org This segregation allows for the differential processing of fatty acids based on their chain length and structure.

Mitochondria are the principal sites for the β-oxidation of short, medium, and long-chain fatty acids to generate energy. abcam.comnih.gov Fatty acids are first activated to their CoA esters in the cytosol and then transported into the mitochondrial matrix. abcam.com Within the matrix, they undergo the complete four-step cycle of β-oxidation—dehydrogenation, hydration, oxidation, and thiolysis—leading to the production of acetyl-CoA, NADH, and FADH2. wikipedia.orgabcam.com The acetyl-CoA then directly enters the citric acid cycle for complete oxidation to CO2 and H2O, coupled with significant ATP production. abcam.com

Peroxisomes also play a crucial role in fatty acid metabolism, particularly in the chain shortening of very-long-chain fatty acids, branched-chain fatty acids, and xenobiotic fatty acids like thia fatty acids. frontiersin.org Unlike mitochondria, peroxisomal β-oxidation is not primarily for ATP generation but rather for breaking down complex fatty acids into shorter chains that can then be transported to the mitochondria for complete oxidation. frontiersin.org The initial dehydrogenation step in peroxisomes is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, generating hydrogen peroxide (H2O2), rather than FADH2. openaccessjournals.com The subsequent steps, including the final thiolytic cleavage of the 3-ketoacyl-CoA, are similar to the mitochondrial pathway, yielding acetyl-CoA and a chain-shortened acyl-CoA. uniprot.orgfrontiersin.org This chain-shortened acyl-CoA, such as a thia-acyl-CoA derived from 3-thiaoctanoyl-CoA, is then shuttled to the mitochondria to be fully oxidized. frontiersin.orgebi.ac.uk

The activation of fatty acids by acyl-CoA synthetase ligases (ACSL) is also compartmentalized, with different isoforms of these enzymes located in various subcellular sites, including the endoplasmic reticulum and endosomes, ensuring that specific fatty acids are channeled into the appropriate metabolic pathways. nih.gov This intricate subcellular organization underscores the complexity and high degree of regulation of fatty acid metabolism within the cell.

| Organelle | Primary Role in Fatty Acid Metabolism | Key Enzymes/Processes | End Products |

| Mitochondria | Complete β-oxidation of short, medium, and long-chain fatty acids for ATP production. abcam.comnih.gov | Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, β-Ketothiolase, Citric Acid Cycle. wikipedia.orgabcam.com | Acetyl-CoA, NADH, FADH2, ATP. abcam.com |

| Peroxisomes | Chain-shortening of very-long-chain and xenobiotic fatty acids. frontiersin.org | Acyl-CoA oxidase, Bifunctional protein (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase activity), 3-ketoacyl-CoA thiolase. uniprot.orgfrontiersin.org | Acetyl-CoA, Chain-shortened acyl-CoAs, H2O2. frontiersin.org |

| Endoplasmic Reticulum | Fatty acid activation and elongation; synthesis of complex lipids. nih.govfrontiersin.org | Acyl-CoA synthetases (e.g., ACSL4). nih.gov | Fatty acyl-CoAs for various metabolic fates. nih.gov |

Enzymology of 3 Thiaoctanoyl Coenzyme a Interactions

Acyl-Coenzyme A Dehydrogenases: Specificity and Catalytic Mechanisms

Acyl-Coenzyme A (acyl-CoA) dehydrogenases are a class of flavoenzymes that play a crucial role in the beta-oxidation of fatty acids and the catabolism of certain amino acids. nih.gov These enzymes catalyze the initial dehydrogenation step, introducing a double bond between the alpha and beta carbons of the acyl-CoA substrate. nih.govnih.gov The specificity of these enzymes is largely determined by the length of the acyl chain of their substrates. nih.gov

Medium-chain acyl-CoA dehydrogenase (MCAD) specifically catalyzes the dehydrogenation of acyl-CoAs with chain lengths typically ranging from four to fourteen carbons. nih.gov The compound 3-Thiaoctanoyl-Coenzyme A (also referred to as 3S-C8-CoA) serves as a valuable tool in studying the catalytic mechanism of MCAD due to its properties as a substrate analog. nih.govjst.go.jp

When 3-Thiaoctanoyl-CoA binds to oxidized MCAD, it forms a stable charge-transfer (CT) complex. nih.govresearchgate.netd-nb.info This complex is characterized by a distinct long-wavelength absorption band, with a maximum reported around 808 nm and a molar extinction coefficient of 9.1 mM⁻¹cm⁻¹. jst.go.jp The formation of this complex is initiated by the abstraction of the alpha-proton of 3-Thiaoctanoyl-CoA by a catalytic glutamate (B1630785) residue (Glu376) in the active site of MCAD. nih.govresearchgate.netd-nb.info This results in a deprotonated, anionic form of the ligand. jst.go.jp

The deprotonated 3-Thiaoctanoyl-CoA, acting as an electron donor, stacks upon the pyrimidine (B1678525) moiety of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which acts as an electron acceptor. nih.govebi.ac.uk This arrangement facilitates a charge-transfer interaction, giving rise to the characteristic spectral properties of the complex. nih.govebi.ac.uk X-ray crystallographic studies have confirmed the location of the deprotonated 3-Thiaoctanoyl-CoA within the active site cleft of the enzyme, in close proximity to the flavin ring. nih.govresearchgate.net The stability of this complex is significant, with molecular orbital calculations suggesting a stabilization energy of 9.2 kcal/mol due to the charge transfer. nih.govebi.ac.uk

It has been observed that the intensity of the charge-transfer band decreases as the chain length of 3-thiaacyl-CoA analogs increases, suggesting that the binding affinity and the formation of the CT-inducing form are dependent on the acyl chain length. jst.go.jp

Table 1: Spectral Properties of the MCAD-3-Thiaoctanoyl-CoA Complex

| Property | Value |

|---|---|

| Charge-Transfer (CT) Band Maximum (λmax) | ~808 nm jst.go.jp |

The complex formed between MCAD and deprotonated 3-Thiaoctanoyl-CoA is considered a transition-state analog. nih.govebi.ac.uk It mimics the metastable reaction intermediate that occurs immediately after the abstraction of the alpha-proton from a true substrate but before the subsequent transfer of a hydride from the beta-carbon to the FAD cofactor. nih.govresearchgate.net Because the sulfur atom at the 3-position prevents the second step of the reaction (hydride transfer), the enzyme-ligand complex is trapped in this intermediate state. d-nb.info This allows for detailed structural and spectroscopic characterization of a key step in the catalytic cycle. nih.govebi.ac.uk

The study of this transition-state analog provides valuable insights into how the enzyme stabilizes the enolate intermediate formed during catalysis. d-nb.info The charge-transfer interaction itself is thought to contribute to the stabilization of this transition state. udel.edu

While 3-Thiaoctanoyl-CoA is primarily an inhibitor and a transition-state analog, some kinetic parameters related to its interaction with MCAD have been determined. It binds tightly to MCAD, with a reported dissociation constant (Kd) of approximately 0.5 µM. d-nb.info Although it cannot be dehydrogenated in the same way as a true substrate, its binding and the subsequent formation of the charge-transfer complex are key steps in its interaction with the enzyme. d-nb.infod-nb.info The formation of the complex is rapid, occurring within seconds. d-nb.info

It's important to note that direct turnover rates and Michaelis-Menten constants (Km and Vmax) in the traditional sense are not applicable to 3-Thiaoctanoyl-CoA as it is not a substrate that undergoes the full catalytic cycle. However, its binding affinity provides a measure of how well it fits into the active site of MCAD.

Table 2: Binding Affinity of 3-Thiaoctanoyl-CoA to MCAD

| Parameter | Value |

|---|

The interaction of 3-Thiaoctanoyl-CoA with MCAD provides a clear model for the initial alpha-proton abstraction step in the catalytic mechanism. nih.govresearchgate.net The enzyme utilizes a conserved glutamate residue, Glu376, as the catalytic base to remove the alpha-proton from the bound acyl-CoA. d-nb.info The pKa of this alpha-proton is significantly lowered upon binding to the enzyme, from an estimated value of around 20 in its free state to a range of 5-6 when bound to MCAD. nih.govd-nb.info This dramatic decrease in pKa is crucial for efficient catalysis and is attributed to several factors, including the electrostatic environment of the active site and hydrogen bonding interactions. nih.gov

Specifically, hydrogen bonds between the carbonyl oxygen of the thioester and both the backbone amide of Glu376 and the 2'-hydroxyl group of the FAD's ribityl chain are critical for activating the substrate and lowering the pKa of the alpha-proton. nih.gov The flavin ring itself also contributes to this effect through the charge-transfer interaction with the ligand. jst.go.jp The study of 3-Thiaoctanoyl-CoA has been instrumental in elucidating the importance of these interactions in facilitating the initial and often rate-limiting step of proton abstraction in MCAD catalysis. nih.govnih.gov

While the interaction of 3-Thiaoctanoyl-CoA has been most extensively studied with MCAD, the principles of its interaction can be extended to other acyl-CoA dehydrogenase isoforms, such as very-long-chain acyl-CoA dehydrogenase (VLCAD), long-chain acyl-CoA dehydrogenase (LCAD), and acyl-CoA dehydrogenase family member 9 (ACAD-9), though with some key differences. nih.govacs.orgbinasss.sa.cr These enzymes share a homologous structure and a common catalytic mechanism involving alpha-proton abstraction by a glutamate residue. nih.govresearchgate.net

However, the substrate specificity of these enzymes differs significantly. nih.gov VLCAD and ACAD-9 prefer much longer acyl chains (e.g., palmitoyl-CoA), while LCAD has a preference for long-chain substrates. acs.orgbinasss.sa.crvirginia.edu The active site architecture of these enzymes is adapted to accommodate these longer substrates. virginia.edu Consequently, the binding and interaction of the medium-chain analog 3-Thiaoctanoyl-CoA with these isoforms are expected to be weaker compared to MCAD. Recent studies have shown that VLCAD and ACAD-9 can also catalyze the formation of alternative "γ-oxidation" products, indicating a more complex enzymatic activity than previously thought, which may influence their interaction with substrate analogs. acs.org

The specific kinetic and spectral details of the interaction of 3-Thiaoctanoyl-CoA with VLCAD, LCAD, and ACAD-9 are not as well-documented as for MCAD, but the fundamental mechanism of forming a charge-transfer complex upon alpha-proton abstraction is likely conserved across the family, provided the analog can access and bind within the active site. d-nb.info

Flavin Coenzyme Role in Dehydrogenation Chemistry

The initial step of β-oxidation is the dehydrogenation of an acyl-CoA to a trans-2-enoyl-CoA, a reaction catalyzed by a family of flavin adenine dinucleotide (FAD)-dependent acyl-CoA dehydrogenases (ACDs). nih.govnih.gov The flavin coenzyme is central to this process, acting as the electron acceptor.

The catalytic cycle begins with the binding of the acyl-CoA substrate to the FAD-containing enzyme. A conserved glutamate residue in the active site abstracts a proton from the α-carbon (C2) of the substrate. This abstraction is significantly facilitated by the enzyme environment, which lowers the pKₐ of this α-proton. In the case of 3-thiaoctanoyl-CoA, the presence of the electron-withdrawing sulfur atom at the C3 position further acidifies the α-proton, making its removal even more favorable.

This initial proton abstraction generates a transient enolate intermediate. Subsequently, the β-hydrogen is transferred as a hydride equivalent to the N5 position of the oxidized flavin ring (FAD), resulting in the reduced flavin (FADH₂) and the formation of the trans-α,β-enoyl-CoA product. uniprot.org

Studies with 3-thiaoctanoyl-CoA and medium-chain acyl-CoA dehydrogenase (MCAD) have been particularly illuminating. When 3-thiaoctanoyl-CoA binds to the oxidized form of MCAD, the enzyme readily catalyzes the abstraction of the α-proton. However, the subsequent hydride transfer from the β-position is blocked because the β-position is a sulfur atom, not a carbon with hydrogens to donate. This results in the formation of a stable charge-transfer complex between the deprotonated substrate (an acyl enolate) and the oxidized FAD. This complex is characterized by an intense, long-wavelength absorption band and is considered a strong analog of the transition state, providing a snapshot of the reaction intermediate immediately following α-proton abstraction but before hydride transfer.

Enoyl-Coenzyme A Hydratase Activity with this compound Analogs

The second step in β-oxidation is the hydration of the trans-2-enoyl-CoA double bond by enoyl-CoA hydratase (crotonase) to form L-3-hydroxyacyl-CoA. wikipedia.orgaocs.org To study this step with a thia-analog, one must first consider the product of the acyl-CoA dehydrogenase reaction. While 3-thiaoctanoyl-CoA itself is not a substrate for enoyl-CoA hydratase, its theoretical dehydrogenation product would be a thia-enoyl-CoA.

Studies have investigated the interaction of enoyl-CoA hydratase with 4-thia-trans-2-enoyl-CoA derivatives, which are analogs of the natural substrates. It was found that these thia-analogs are hydrated, albeit slowly, by enoyl-CoA hydratase. The reaction proceeds to form a thiohemiacetal. This product is unstable and undergoes non-enzymatic fragmentation, yielding malonylsemialdehyde-CoA and an alkanethiol. This fragmentation pathway highlights how the substitution of a methylene (B1212753) group with a sulfur atom can dramatically alter the chemical stability and ultimate fate of metabolic intermediates. nih.gov

3-Hydroxyacyl-Coenzyme A Dehydrogenase Specificity with Thia Analogs

The third step of β-oxidation is the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH). nih.govwikipedia.org This enzyme exhibits specificity for both the stereochemistry of the hydroxyl group and the chain length of the acyl-CoA substrate, generally preferring medium-chain length substrates. uniprot.org

Detailed studies on the interaction between HADH and the direct thia-analog of its substrate, L-3-hydroxy-4-thiaoctanoyl-CoA, are not extensively documented in the available literature. However, general metabolic studies on thia-substituted fatty acids provide indirect evidence. Research has shown that 3-thia fatty acids are not substrates for β-oxidation, indicating a blockage at one or more steps in the pathway. nih.gov This suggests that the thia-substituted intermediates, including the L-3-hydroxyacyl-CoA analog, are likely poor substrates or inhibitors of their respective enzymes, such as HADH. The altered bond lengths, angles, and electronic character resulting from the C-S bond in place of a C-C bond would be expected to disrupt the precise positioning required for efficient catalysis within the HADH active site.

Impact of Thia Substitution on Enzyme-Substrate Recognition and Catalysis

The replacement of a methylene (-CH₂-) group with a sulfur atom in an acyl-CoA substrate has profound effects on its interaction with the enzymes of β-oxidation. These effects stem from the fundamental differences between sulfur and carbon.

Electronic Effects: Sulfur is more electronegative than carbon and possesses lone pairs of electrons. As seen with acyl-CoA dehydrogenase, this can increase the acidity of adjacent protons, facilitating their abstraction by an enzymatic base. This property allows 3-thiaoctanoyl-CoA to act as a mechanism-based inhibitor, forming a stable charge-transfer complex that effectively "freezes" the reaction at an intermediate step.

Steric and Geometric Effects: The C-S bond is longer than a C-C bond, and the C-S-C bond angle differs from the C-C-C angle. These geometric alterations can hinder the optimal positioning of the substrate within the highly specific active sites of enzymes like enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. A poor fit can drastically reduce or eliminate catalytic efficiency, as even the removal of a single atom from a recognized substrate can lead to a massive drop in catalytic recognition.

Chemical Stability: The introduction of a sulfur atom can create novel chemical reactivities. The hydration of a 4-thia-enoyl-CoA by enoyl-CoA hydratase leads to an unstable thiohemiacetal that fragments, a fate not observed for the natural carbon-based substrate. nih.gov This demonstrates that thia-substitution can divert intermediates into alternative, non-productive pathways.

Collectively, these findings underscore that while thia-analogs like 3-thiaoctanoyl-CoA are invaluable as research tools, their altered properties prevent them from being processed through the complete β-oxidation spiral. They act as inhibitors or poor substrates, providing critical insights into enzyme mechanisms, transition state stabilization, and the stringent requirements for substrate recognition and catalysis.

Advanced Methodologies for the Investigation of 3 Thiaoctanoyl Coenzyme a

Spectroscopic Techniques for Characterizing Enzymatic Complexes

Spectroscopic methods are instrumental in probing the electronic and structural changes that occur upon the binding of 3-Thiaoctanoyl-coenzyme A to an enzyme's active site.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for detecting the formation of charge-transfer complexes between a ligand and a protein. When this compound binds to the flavoenzyme medium-chain acyl-CoA dehydrogenase (MCAD), it forms a distinct charge-transfer complex. researchgate.netnih.gov This complex is characterized by an intense and stable long-wavelength absorption band, which is not present in the spectra of the free enzyme or the free ligand.

The formation of this charge-transfer complex is a result of the enzyme catalyzing the abstraction of the α-proton from this compound, leading to the formation of a bound acyl enolate. nih.gov This enolate, acting as an electron donor, interacts with the oxidized flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, which serves as an electron acceptor. researchgate.netnih.gov The resulting charge-transfer band provides direct evidence for this electronic interaction, which is a key step in the enzymatic reaction mechanism. The properties of this charge-transfer band are summarized in the table below.

| Parameter | Value | Reference |

| Wavelength (λmax) | 804 nm | nih.gov |

| Extinction Coefficient (ε) | 8.7 mM⁻¹ cm⁻¹ (at pH 7.6) | nih.gov |

| pH Dependence | Intensity increases by ~20% from pH 6.0 to 8.8 | nih.gov |

This interactive table summarizes the key spectroscopic properties of the charge-transfer complex formed between this compound and medium-chain acyl-CoA dehydrogenase.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure and dynamics of molecules in solution. While specific detailed NMR studies on the this compound-enzyme complex are not extensively documented in the provided search results, the technique is widely applied to study the interactions of coenzyme A esters with proteins. nih.govnih.gov For instance, multidimensional NMR has been used to determine the three-dimensional structure of acyl-coenzyme A binding protein in complex with palmitoyl-coenzyme A. nih.gov Such studies can reveal the conformation of the bound ligand and identify the specific amino acid residues involved in the interaction. nih.gov In the context of this compound, NMR could be employed to probe the local environment of the ligand within the active site, complementing the structural data obtained from X-ray crystallography.

X-ray Crystallography of Enzyme-3-Thiaoctanoyl-Coenzyme A Complexes

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a molecule. biologiachile.cl It has been successfully used to elucidate the structure of the complex formed between this compound and medium-chain acyl-CoA dehydrogenase (MCAD), providing invaluable insights into the enzyme's active site and the nature of ligand binding. researchgate.netrcsb.org

The crystal structure of the MCAD-3-Thiaoctanoyl-coenzyme A complex has revealed the detailed architecture of the enzyme's active site. researchgate.netrcsb.org The deprotonated form of this compound is clearly located within the active-site cleft of the enzyme. researchgate.netnih.gov This structural determination allows for the precise mapping of the amino acid residues that form the binding pocket and are crucial for catalysis. The arrangement of these residues dictates the specificity of the enzyme and the orientation of the substrate for the subsequent chemical reaction.

The crystallographic data provides a detailed picture of the conformation of this compound when bound to the enzyme. researchgate.netrcsb.org The negatively charged acyl chain of the deprotonated ligand is observed to stack upon the pyrimidine (B1678525) moiety of the flavin ring of the FAD cofactor. researchgate.netnih.gov This arrangement is consistent with a charge-transfer interaction, where the deprotonated ligand acts as the electron donor and the flavin is the electron acceptor. researchgate.netnih.gov This specific orientation is crucial for the subsequent steps of the enzymatic reaction. The table below summarizes key findings from the crystallographic analysis.

| Feature | Description | Reference |

| Ligand State | Deprotonated this compound | researchgate.netnih.gov |

| Location | Within the active-site cleft of the enzyme | researchgate.netnih.gov |

| Orientation | Negatively charged acyl-chain stacks on the pyrimidine moiety of the flavin ring | researchgate.netnih.gov |

| Interaction Type | Consistent with a charge-transfer interaction | researchgate.netnih.gov |

This interactive table highlights the key structural features of the this compound ligand when bound to the active site of medium-chain acyl-CoA dehydrogenase as determined by X-ray crystallography.

Computational Approaches in Reaction Mechanism Elucidation

Computational methods, such as molecular orbital calculations, have been employed to complement experimental data and provide a deeper understanding of the reaction mechanism involving this compound. researchgate.netrcsb.org These theoretical studies can model the electronic structure of the enzyme-ligand complex and calculate the energetics of different reaction intermediates and transition states.

In the case of the MCAD-3-Thiaoctanoyl-coenzyme A complex, molecular orbital calculations have been used to optimize the structure of a model complex between lumiflavin (a model for the FAD cofactor) and the deprotonated ethylthioester of 3-thiabutanoic acid (a model for the ligand). researchgate.netnih.gov The theoretically optimized structure was found to be in excellent agreement with the corresponding region of the X-ray crystal structure. researchgate.netnih.gov These calculations also quantified the extent of charge transfer, revealing that a significant amount of negative charge is transferred to the flavin ring system, which stabilizes the complex by approximately 9.2 kcal/mol. researchgate.netnih.gov Furthermore, analysis of the highest occupied molecular orbital (HOMO) of the complex provided insights into the electron flow pathway from the substrate to the flavin ring. researchgate.netrcsb.org

Chromatographic and Mass Spectrometric Analysis of this compound

The accurate detection and quantification of this compound in biological samples rely on sophisticated separation and detection techniques.

High-Performance Liquid Chromatography (HPLC) with UV detection is a foundational method for the separation and quantification of CoA and its thioesters, including this compound. mdpi.comnih.govresearchgate.net The development of a robust HPLC method involves optimizing several key parameters to achieve good resolution and sensitivity.

Reversed-phase chromatography, typically using a C18 column, is the most common approach. researchgate.net The mobile phase usually consists of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like methanol or acetonitrile. researchgate.netnih.gov Isocratic elution, where the mobile phase composition remains constant, can effectively separate various CoA compounds. researchgate.net Detection is typically performed at a wavelength of 254 or 259 nm, corresponding to the absorbance maximum of the adenine moiety in the coenzyme A molecule. nih.govresearchgate.net Method validation includes establishing linearity, with calibration curves demonstrating a direct relationship between the amount of analyte injected and the resulting peak area. researchgate.net

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 silica-based column researchgate.net | Provides a non-polar surface for reversed-phase separation of moderately polar acyl-CoAs. |

| Mobile Phase | Aqueous phosphate buffer (e.g., 150 mM NaH2PO4) with an organic modifier (e.g., 9% methanol). researchgate.net | Elutes the analytes from the column, with the specific composition determining the retention time and separation efficiency. |

| Flow Rate | 0.2 - 0.8 mL/min researchgate.netnih.gov | Controls the speed of the separation and influences peak shape and resolution. |

| Detection | UV absorbance at ~259 nm nih.gov | Allows for sensitive detection of the adenine base common to all CoA species. |

| Limit of Detection | In the low picomole range (e.g., 5 pmol) researchgate.net | Defines the minimum concentration of the analyte that can be reliably detected. |

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique is particularly powerful for analyzing complex biological samples where interfering compounds may co-elute with the analyte of interest. nih.govdntb.gov.ua

In LC-MS/MS analysis of acyl-CoAs, the mass spectrometer is typically operated in positive ion mode, as these molecules ionize efficiently under these conditions. nih.gov A common strategy involves selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method provides excellent quantitative accuracy and low limits of detection, often in the nanomolar to sub-nanomolar range. nih.gov The fragmentation of acyl-CoA species characteristically yields ions corresponding to the adenosine 3',5'-diphosphate portion (m/z 428.0365) or shows a neutral loss of this moiety (506.9952), which can be used to identify novel or unexpected CoA derivatives. dntb.gov.ua

Isotope labeling is a powerful strategy to trace the metabolic fate of molecules in biological systems. nih.gov To study the pathways involving this compound or its metabolites, stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can be incorporated into precursor molecules. kuleuven.be

For instance, cells or organisms can be cultured with a labeled nutrient, such as [U-¹³C]-glucose or a labeled fatty acid. kuleuven.benih.gov As these labeled substrates are metabolized, the isotope label is incorporated into downstream intermediates, including the acyl-CoA pool. By analyzing the mass isotopologue distribution of this compound and related metabolites using LC-MS, researchers can delineate pathway activities and calculate metabolic fluxes. nih.govmdpi.com Another approach involves the biosynthetic generation of stable isotope-labeled CoA analogues to be used as internal standards for precise quantification in MS-based assays. researchgate.net This is achieved by growing cells in a medium where a precursor like pantothenate is replaced with its stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate). researchgate.net

Enzymatic Assay Development for Kinetic Analysis

To characterize the interaction of this compound with its target enzymes, robust enzymatic assays are essential for determining key kinetic parameters. frontiersin.org These assays measure the rate of the enzymatic reaction under various conditions.

A common method is a coupled spectrophotometric assay. frontiersin.org In the case of dehydrogenases like MCAD, the reduction of an electron acceptor can be monitored. However, since this compound is often a mechanism-based inhibitor or a slow-binding substrate, direct measurement of product formation or substrate depletion is often preferred. The rate of ADP formation, for example, can be determined by coupling the reaction to pyruvate kinase and lactate dehydrogenase, which results in the oxidation of NADH to NAD+, observable as a decrease in absorbance at 340 nm. frontiersin.org

Future Directions in 3 Thiaoctanoyl Coenzyme a Research

Exploration of Uncharted Enzymatic Transformations

While the interaction of 3-Thiaoctanoyl-CoA with MCAD is well-documented, its potential as a substrate or inhibitor for other enzymes remains largely unexplored. d-nb.inforesearchgate.net Future research should focus on systematically screening 3-S-C8-CoA against a broader range of acyl-CoA utilizing enzymes. This could include other members of the acyl-CoA dehydrogenase family with different chain-length specificities, as well as acyl-CoA oxidases and other enzymes involved in fatty acid and amino acid metabolism. researchgate.netkisti.re.kr Such studies could reveal novel enzymatic activities or inhibitory profiles, providing new tools for probing the mechanisms of these enzymes.

A key area of interest is the investigation of enzymes that might catalyze transformations at the sulfur-containing position of 3-Thiaoctanoyl-CoA. This could lead to the discovery of novel biochemical reactions and pathways. Understanding how different enzymes accommodate or are inhibited by the thioether linkage will provide valuable insights into their active site architecture and catalytic strategies.

Development of Novel Experimental and Computational Methodologies

Advancements in experimental and computational techniques are poised to revolutionize the study of enzyme-ligand interactions. Future research on 3-Thiaoctanoyl-CoA should leverage these new methodologies to gain a more dynamic and detailed understanding of its behavior.

Experimental Methodologies:

Time-resolved crystallography and cryo-electron microscopy (cryo-EM) can be employed to capture intermediate states of enzymes in complex with 3-Thiaoctanoyl-CoA. This would provide structural snapshots of the enzymatic reaction as it proceeds, offering unprecedented insight into the conformational changes that occur during catalysis. Furthermore, advanced spectroscopic techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could be used to probe the electronic and vibrational dynamics of the thioester bond and its environment within the enzyme active site.

Computational Methodologies:

The application of more sophisticated computational methods will be crucial for a deeper understanding of the mechanistic details of enzymes interacting with 3-Thiaoctanoyl-CoA. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction with high accuracy, elucidating the energetics and transition states of proton and hydride transfer steps. nih.gov Advanced molecular dynamics (MD) simulations, incorporating enhanced sampling techniques, can explore the conformational landscape of the enzyme-ligand complex and identify key interactions that govern binding and catalysis. nih.gov These computational approaches can also be used to predict the effects of mutations on enzyme function, guiding the design of future experimental studies. nih.gov

| Computational Method | Application in 3-Thiaoctanoyl-CoA Research | Key Insights |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the α,β-dehydrogenation reaction catalyzed by MCAD. | Elucidation of reaction mechanisms, including the nature of the transition state and the roles of active site residues. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the conformational dynamics and stability of enzyme-3-S-C8-CoA complexes. | Understanding the role of protein dynamics in substrate binding and catalysis. nih.gov |

Expansion of 3-Thiaoctanoyl-Coenzyme A Applications as a Mechanistic Probe

3-Thiaoctanoyl-CoA has proven to be an invaluable tool for studying the mechanism of MCAD, particularly in trapping and characterizing the charge-transfer complex. d-nb.inforesearchgate.net Its utility as a mechanistic probe can be expanded to investigate other aspects of enzyme function and to study a wider range of enzymes.

By systematically modifying the structure of 3-Thiaoctanoyl-CoA, for instance, by altering the length of the acyl chain or introducing substituents, a library of probes could be developed. These analogs could be used to map the substrate binding pockets of various acyl-CoA dependent enzymes and to understand the determinants of substrate specificity.

Furthermore, isotopically labeled versions of 3-Thiaoctanoyl-CoA (e.g., with ¹³C or ¹⁵N) can be synthesized and used in conjunction with nuclear magnetic resonance (NMR) spectroscopy to probe the electronic environment of the bound ligand and to detect subtle conformational changes in the enzyme upon binding.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological significance of enzymes that interact with 3-Thiaoctanoyl-CoA, it is essential to place them within the broader context of cellular metabolism and regulation. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve a systems-level understanding. mdpi.comnih.govnih.govfrontiersin.orgfrontlinegenomics.com

By analyzing how the expression levels of genes encoding acyl-CoA metabolizing enzymes change in response to different physiological conditions or genetic perturbations, researchers can infer their roles in various metabolic pathways. mdpi.com Metabolomic studies can identify the downstream products or accumulated intermediates resulting from the inhibition of a specific enzyme by 3-Thiaoctanoyl-CoA, thereby mapping its functional connections within the metabolic network.

Proteomic approaches can identify proteins that interact with the enzymes of interest, revealing regulatory networks and protein complexes that modulate their activity. This integrated, multi-omics approach will be critical for understanding how the activity of individual enzymes, as probed by molecules like 3-Thiaoctanoyl-CoA, is coordinated within the complex web of cellular processes.

| Omics Approach | Application in Conjunction with 3-Thiaoctanoyl-CoA Research | Potential Discoveries |

| Transcriptomics | Analyzing gene expression changes in response to cellular exposure to 3-S-C8-CoA. | Identification of compensatory pathways and regulatory feedback loops. mdpi.com |

| Proteomics | Identifying proteins that show altered expression or post-translational modifications when a target enzyme is inhibited by 3-S-C8-CoA. | Uncovering protein-protein interactions and signaling pathways affected by enzyme inhibition. |

| Metabolomics | Profiling changes in the cellular metabolome following treatment with 3-S-C8-CoA. | Mapping the metabolic consequences of enzyme inhibition and identifying novel substrate-product relationships. |

Conclusion

Recapitulation of Key Research Contributions

The development and application of 3-Thiaoctanoyl-coenzyme A have made significant contributions to our understanding of enzyme mechanics, particularly within the realm of flavoprotein-catalyzed dehydrogenation. Its ability to form a stable, spectroscopically distinct charge-transfer complex with medium-chain acyl-CoA dehydrogenase has provided an unprecedented window into the transition state of the enzyme's reaction. nih.govresearchgate.net This has allowed for detailed structural and mechanistic studies of α-proton abstraction and the factors contributing to the remarkable catalytic power of acyl-CoA dehydrogenases. d-nb.info The compound has become a textbook example of a substrate analog used to trap and characterize a key enzymatic intermediate.

Prospective Significance of this compound in Fundamental Biochemistry

The foundational knowledge gained from studies using this compound continues to be relevant. It serves as a benchmark for investigating other enzymes with similar mechanisms, including those involved in amino acid metabolism and other oxidative pathways. d-nb.info Furthermore, the detailed understanding of the MCAD active site, facilitated by this analog, has implications for understanding genetic diseases caused by mutations in the MCAD gene, which can impair fatty acid oxidation. As new enzymes are discovered and characterized, the principles of substrate analog design and application, exemplified by this compound, will undoubtedly remain a cornerstone of mechanistic enzymology.

Q & A

Q. How can systematic reviews identify understudied roles of this compound in non-canonical pathways?

Q. What criteria distinguish high-quality studies on this compound from methodologically flawed work?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.